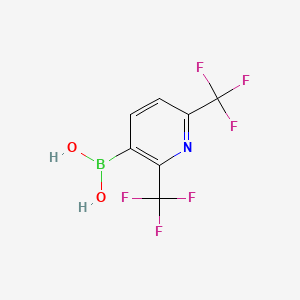
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with two trifluoromethyl groups at the 2 and 6 positions and a boronic acid group at the 3 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its unique electronic properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid typically involves halogen-metal exchange followed by borylation. One common method includes the use of a halogenated precursor, such as 2,6-dibromo-3-(trifluoromethyl)pyridine, which undergoes lithium-halogen exchange with n-butyllithium, followed by reaction with a boron source like trimethyl borate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions involving the trifluoromethyl groups
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation of the boronic acid group.
Substituted Pyridines: From nucleophilic substitution reactions
Scientific Research Applications
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
(2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid: Similar structure but with benzyloxy groups instead of trifluoromethyl groups.
3-Pyridinylboronic acid: Lacks the trifluoromethyl groups, making it less electron-withdrawing and reactive.
Uniqueness
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of trifluoromethyl groups, which enhance its electron-withdrawing properties and reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H4BF6NO2 |
|---|---|
Molecular Weight |
258.92 g/mol |
IUPAC Name |
[2,6-bis(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H4BF6NO2/c9-6(10,11)4-2-1-3(8(16)17)5(15-4)7(12,13)14/h1-2,16-17H |
InChI Key |
DEAHPPZTBIHZRQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


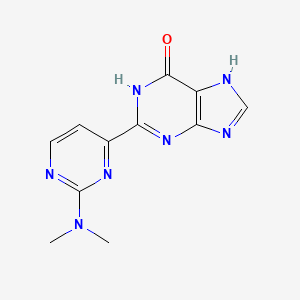


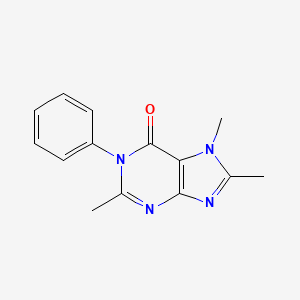
![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)

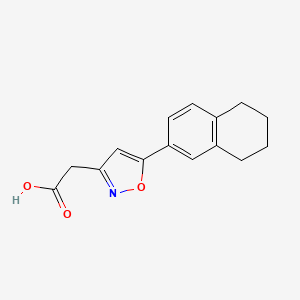
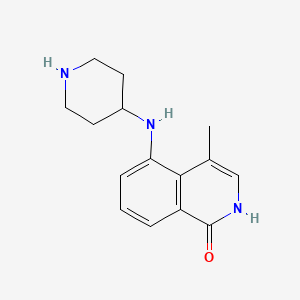
![3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one](/img/structure/B11858654.png)



![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)

